(S)-2-Phenethylpiperazine
Overview
Description
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s classification and its uses or applications may also be described.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.).Scientific Research Applications
Sleep Research and Insomnia Treatment
- Serotonin 5-HT(2A) Receptor Antagonism: Research by Xiong et al. (2010) has shown that phenethylpiperazine amides, which are derivatives of (S)-2-Phenethylpiperazine, act as potent antagonists of the serotonin 5-HT(2A) receptor. These compounds have demonstrated effectiveness in improving sleep maintenance insomnia in a rat sleep pharmacology model, increasing sleep consolidation and deep sleep (Xiong et al., 2010).
Radioligand Development in Neurology and Oncology
- Sigma-1 Receptor Radioligands: Lever et al. (2012) described the development of N-1-allyl-N´-4-phenethylpiperazine analogs as sigma-1 receptor radioligands. These compounds have potential applications in basic pharmacology, neurology, psychiatry, and oncology. The research demonstrated the synthesis and evaluation of these compounds, highlighting their selectivity and potential for in vivo studies (Lever et al., 2012).
Synthesis of 2-Substituted Piperazines
- Orthogonal Protection Strategy: Clark and Elbaum (2007) investigated the synthesis of 2-substituted piperazines, including 2-phenethylpiperazines. Their study focused on developing methods to prepare orthogonally protected piperazines, which are valuable in the synthesis of various piperazine derivatives (Clark & Elbaum, 2007).
Cancer Research and Drug Resistance
- Multidrug-Resistance-Associated Protein (MRP) Inhibitors: Wang et al. (2004) explored the role of phenethylpiperazine side chains in inhibiting MRP1, a protein involved in multidrug resistance in cancer. Their study indicated the potential of phenethylpiperazine derivatives in enhancing the efficacy of anticancer drugs by inhibiting drug transport proteins like MRP (Wang et al., 2004).
Analgesic Research
- Analgesic Activities: Okada et al. (1984) synthesized various 4-phenethylpiperazine derivatives to investigate their analgesic properties. The study demonstrated that certain derivatives exhibited significant inhibition of pain response in experimental models, showing the potential of phenethylpiperazine compounds in pain management (Okada et al., 1984).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards associated with its use.
Future Directions
This involves discussing potential future research directions. This could include new synthetic methods, new applications, or new reactions that could be explored.
For a specific compound like “(S)-2-Phenethylpiperazine”, you would need to search scientific literature or databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to scientific databases or literature, you could use the above points as a guide to conduct a comprehensive analysis. If you need help with a different compound or more specific information, feel free to ask!
properties
IUPAC Name |
(2S)-2-(2-phenylethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXUSHWBSBIAT-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660830 | |
Record name | (2S)-2-(2-Phenylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenethylpiperazine | |
CAS RN |
612502-28-0 | |
Record name | (2S)-2-(2-Phenylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.